

A Comprehensive Guide to the Applications and Limitations of Sec-Butyl Disulfide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *sec-Butyl Disulfide*

Cat. No.: *B146182*

[Get Quote](#)

Abstract

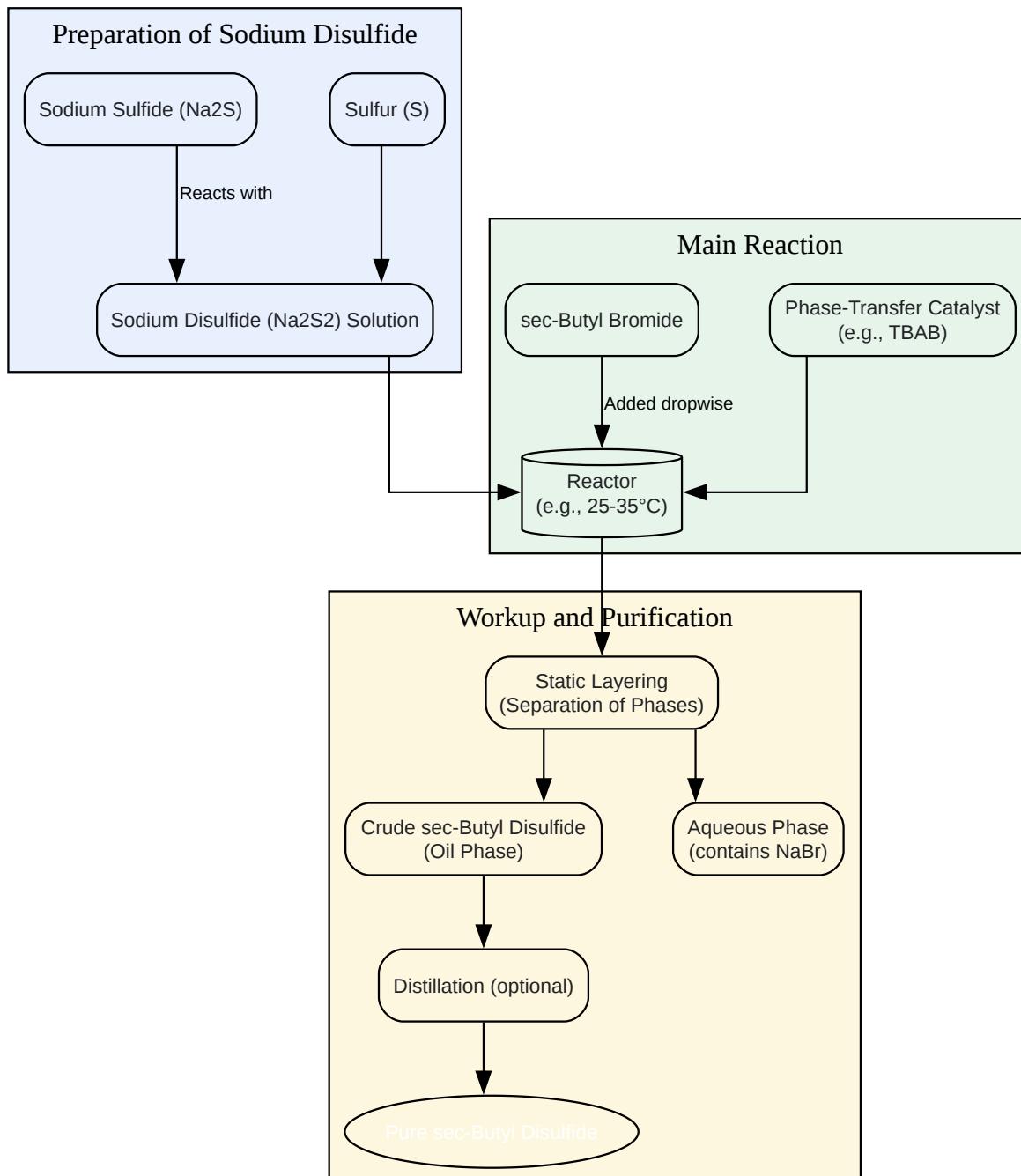
Sec-butyl disulfide, a prominent organosulfur compound, presents a unique profile of applications and limitations that are of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides an in-depth review of **sec-butyl disulfide**, from its fundamental chemical properties and synthesis to its diverse applications as a flavoring agent, an intermediate in chemical manufacturing, and its role in agriculture. A critical evaluation of its limitations, including its potent odor, potential toxicity, and handling challenges, is presented alongside a comparative analysis with alternative sulfur-containing compounds. This document is intended to be a comprehensive resource for scientists and professionals, offering detailed experimental protocols, data-driven comparisons, and expert insights to facilitate informed decisions in research and development.

Introduction to Sec-Butyl Disulfide

Sec-butyl disulfide (di-**sec-butyl disulfide**) is an organic chemical compound with the molecular formula C₈H₁₈S₂.^{[1][2]} It is characterized by a disulfide bond (-S-S-) linking two **sec-butyl** groups.^[3] This structure imparts distinct chemical reactivity and physical properties, including a strong, sulfurous, garlic- or onion-like odor.^[4] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents like ethanol.^{[1][4]}

Naturally, **sec-butyl disulfide** and its isomers are found in the essential oils of plants from the *Ferula* species, contributing to their characteristic aroma and biological activities.^{[1][3]}

Key Physicochemical Properties


Property	Value	Source
Molecular Formula	C8H18S2	[4]
Molecular Weight	178.36 g/mol	[2]
CAS Number	5943-30-6	[4]
Appearance	Colorless clear liquid	[4]
Odor	Strong, sulfurous, garlic-like	[4]
Water Solubility	Practically insoluble	[1][4]
Flash Point	67.22 °C (153.00 °F)	[5]
Specific Gravity	0.942 - 0.954 @ 20°C	[5]

Synthesis of Sec-Butyl Disulfide

The synthesis of **sec-butyl disulfide** can be achieved through several methods, with industrial production often favoring cost-effective and high-yield approaches. Common synthetic routes involve the reaction of a sulfur source with a sec-butyl halide.

Industrial Synthesis: Phase-Transfer Catalysis

A prevalent industrial method involves the reaction of sodium disulfide with sec-butyl chloride or bromide in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[3][6] This method is advantageous as it can be performed without an organic solvent, leading to high atom utilization, reduced environmental impact, and high yields (often exceeding 92%).[6]

[Click to download full resolution via product page](#)*Industrial Synthesis of **Sec-Butyl Disulfide** via Phase-Transfer Catalysis.*

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction between sodium sulfide, sulfur, and 2-bromobutane.

Materials:

- Sodium sulfide (Na₂S)
- Sulfur powder
- 2-Bromobutane
- Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
- Water
- Microwave reactor

Procedure:

- In a reaction flask, dissolve sodium sulfide in water.
- Add sulfur powder to the solution and heat to approximately 55°C with stirring for 1 hour to form sodium disulfide.
- Cool the reaction mixture and transfer it to a microwave reactor vessel.
- Add the phase-transfer catalyst (e.g., TBAB).
- Add 2-bromobutane to the mixture.
- Initiate the microwave reactor, operating at a power of 300-1000W, and allow the reaction to proceed with stirring for 0.5 to 2 hours.^[7]
- After the reaction is complete, allow the solution to stand and separate into layers.
- Remove the aqueous phase.

- Distill the organic phase to obtain pure di-**sec-butyl disulfide**.[\[7\]](#)

This method has been reported to produce **sec-butyl disulfide** with a purity of over 99% and a yield of up to 95%.[\[7\]](#)

Applications of Sec-Butyl Disulfide

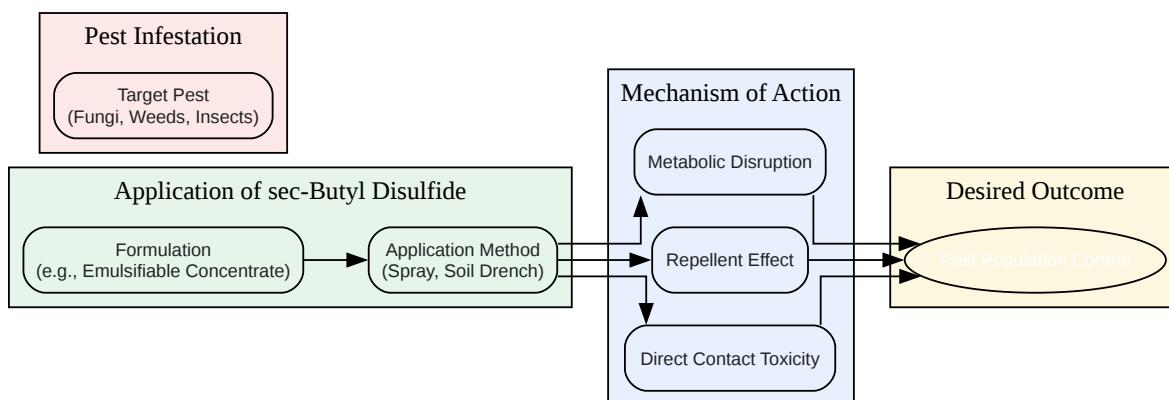
Sec-butyl disulfide's unique properties lend it to a variety of applications across different industries.

Flavor and Fragrance Industry

Sec-butyl disulfide is utilized as a food flavoring agent, imparting a distinct savory, garlic-like taste and aroma to various food products.[\[1\]](#)[\[4\]](#) Its mechanism of action involves the interaction with taste receptors to enhance the overall flavor profile.[\[4\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated di-**sec-butyl disulfide** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[1\]](#) It is also used as a fragrance ingredient, contributing a sulfurous, onion-like scent to perfumes and other scented products.[\[4\]](#)

Chemical Synthesis and Drug Development

As a versatile organic intermediate, **sec-butyl disulfide** is a key component in the synthesis of more complex sulfur-containing molecules.[\[3\]](#)[\[8\]](#) Its disulfide bond can be readily cleaved or modified, making it a valuable building block.


- Formation of Sulfur-Containing Compounds: It serves as a reagent in reactions to introduce sulfur functionalities into molecules, which is crucial for the development of pharmaceuticals, agrochemicals, and specialty polymers.[\[3\]](#)[\[8\]](#)
- Peptide Chemistry: Disulfide bonds are critical for stabilizing the three-dimensional structure of many peptides and proteins, which is essential for their biological function.[\[3\]](#)[\[9\]](#) While not always the direct precursor, the study of simple disulfides like **sec-butyl disulfide** provides insights into the formation and stability of these crucial linkages in more complex biomolecules. Disulfide-rich peptides are of growing interest in drug design and development due to their enhanced stability.[\[9\]](#)

- Precursor to Chiral Compounds: Derivatives of disulfides can be used as starting materials for chiral sulfinyl compounds, which are important in asymmetric synthesis.[10][11]

Agricultural Applications

Sec-butyl disulfide has been investigated for its potential use in agriculture.

- Fungicide and Herbicide: It is reported to be effective in controlling a range of plant diseases caused by fungi and can be used to eliminate unwanted weeds.[12]
- Pest Management: Organosulfur compounds, in general, are being explored as alternatives to conventional pesticides.[13] Some sulfur-containing compounds can act as fumigants or have repellent properties.[14][15] The application often involves preparing the soil and then treating it to control soil-borne pests.[15]

[Click to download full resolution via product page](#)

*Conceptual Workflow for Agricultural Application of **Sec-Butyl Disulfide**.*

Industrial and Materials Science Applications

- Corrosion Inhibitor: **Sec-butyl disulfide** has been documented as an effective corrosion inhibitor, particularly in the oil and gas industry, where it is used in formulations to protect metal surfaces from oxidative damage.[3]

- Lubricant Additive: In the lubricant industry, it is added to formulations to enhance performance by reducing friction and wear under high-stress conditions.[3]
- Alternative Sulfur Source in ALD: In the field of materials science, di-tert-butyl disulfide (a related compound) has been successfully used as a safer, liquid replacement for the highly toxic hydrogen sulfide (H₂S) gas in the atomic layer deposition (ALD) of molybdenum disulfide (MoS₂), a two-dimensional material with applications in electronics.[16][17] This suggests potential for **sec-butyl disulfide** in similar applications.

Limitations and Safety Considerations

Despite its utility, **sec-butyl disulfide** has several limitations and hazards that must be carefully managed.

Toxicity and Health Hazards

The primary hazards associated with **sec-butyl disulfide** are related to its irritant properties and the effects of exposure.

- Irritation: It is known to cause skin and eye irritation, and may also cause respiratory irritation.[1][4][18]
- Exposure Symptoms: Symptoms of exposure can include a burning sensation, coughing, headache, nausea, and vomiting.[18]
- Aquatic Toxicity: The compound is toxic to aquatic organisms and has the potential to bioaccumulate in the food chain.[12]
- Incomplete Data: For many aspects of its toxicology, including carcinogenicity and reproductive toxicity, data is either unavailable or the properties have not been thoroughly investigated.[18]

Physical and Chemical Limitations

- Strong Odor: The potent, unpleasant odor is a significant handling challenge and can be a nuisance.

- Combustibility: It is a combustible liquid with a flash point of 67.22 °C, requiring precautions against ignition sources.[5][19]
- Insolubility in Water: Its low water solubility can limit its applications in aqueous systems without the use of emulsifiers or co-solvents.[4]

Handling and Storage

Proper personal protective equipment (PPE), including safety glasses and gloves, should always be used when handling **sec-butyl disulfide**.[18] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[18] Waste material must be disposed of as hazardous waste in accordance with local regulations.[18]

Comparative Analysis with Alternatives

The choice to use **sec-butyl disulfide** often depends on its performance relative to other available compounds for a specific application.

Application	Alternative Compound(s)	Advantages of Alternative	Disadvantages of Alternative
Sulfur Source in Synthesis	Di-tert-butyl disulfide (TBDS)	Safer handling profile in some cases; well-established in specific reactions (e.g., ALD). [10] [16]	Steric hindrance can affect reactivity; may be more expensive.
Sulfur Source in Synthesis	Hydrogen Sulfide (H ₂ S)	Highly reactive and simple molecule.	Extremely toxic, flammable gas; requires extensive safety infrastructure. [16] [17]
Sulfur Source in Synthesis	Thiols (e.g., sec-butanethiol)	Can be more reactive in certain nucleophilic substitution reactions. [20]	Often have even more potent and unpleasant odors; can be more expensive. [6]
Agricultural Pest Control	Conventional Synthetic Pesticides	Often higher efficacy and broader spectrum of activity.	Potential for environmental persistence, non-target toxicity, and pest resistance. [15]
Agricultural Pest Control	"Basic Substances" (e.g., Chitosan)	Generally non-toxic and environmentally benign. [13]	Efficacy can be highly variable and dependent on conditions; may have a narrower spectrum of activity. [13]

Expert Commentary on Alternatives

When considering alternatives to **sec-butyl disulfide**, particularly in organic synthesis, the choice is often a trade-off between reactivity, safety, and cost. For instance, while hydrogen sulfide is a fundamental sulfur source, its extreme toxicity makes liquid alternatives like di-tert-butyl disulfide (TBDS) or **sec-butyl disulfide** highly attractive for processes like Atomic Layer

Deposition.[16][17] TBDS, in particular, has been shown to produce high-quality MoS₂ films, making it a viable and safer substitute for H₂S.[16] In agriculture, the move towards more sustainable practices has increased interest in compounds like **sec-butyl disulfide** that may offer a better environmental profile than traditional broad-spectrum pesticides, though their efficacy needs to be rigorously evaluated on a case-by-case basis.[13][15]

Conclusion and Future Outlook

Sec-butyl disulfide is a compound with a dual nature. Its utility as a flavoring agent, a versatile synthetic intermediate, and a potential agrochemical is well-documented. However, its limitations, primarily its strong odor, irritant properties, and aquatic toxicity, necessitate careful handling and limit its widespread application.

Future research should focus on several key areas:

- Comprehensive Toxicological Profiling: A more thorough investigation into the long-term health effects of **sec-butyl disulfide** is needed to fill the existing data gaps.
- Development of Encapsulated Formulations: For agricultural applications, developing encapsulated or slow-release formulations could mitigate the compound's volatility and strong odor, improving its practicality and safety.
- Exploration in Materials Science: Further investigation into its use as a liquid sulfur precursor in ALD and other material synthesis processes could lead to safer and more cost-effective manufacturing of advanced materials.
- Synthesis of Novel Derivatives: Using **sec-butyl disulfide** as a scaffold to synthesize novel sulfur-containing compounds could lead to the discovery of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

By addressing these areas, the scientific community can better harness the benefits of **sec-butyl disulfide** while effectively managing its inherent risks.

References

- Benchchem. (n.d.). **sec-Butyl Disulfide** | 5943-30-6.
- Guidechem. (n.d.). **sec-Butyl disulfide** 5943-30-6 wiki.

- Google Patents. (2009). CN101508662A - Solvent-free phase transfer catalysis synthesis method of **sec-butyl disulfide**.
- Google Patents. (2012). CN102351763A - Synthesis method of **di-sec-butyl disulfide**.
- (n.d.). The Role of **Sec-Butyl Disulfide** in Modern Organic Synthesis.
- Organic Syntheses Procedure. (n.d.). sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.
- Chemneo. (2024). The Ultimate Guide to **SEC-Butyl Disulfide** (CAS 5943-30-6) Uses and Risks.
- PubChem - NIH. (n.d.). **Di-sec-butyl disulfide** | C8H18S2 | CID 94314.
- ChemicalBook. (2025). **sec-Butyl disulfide** - Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- The Good Scents Company. (n.d.). **di-sec-butyl disulfide**, 5943-30-6.
- Fisher Scientific. (2025). SAFETY DATA SHEET - n-Butyl disulfide.
- Santa Cruz Biotechnology. (n.d.). **sec-Butyl disulfide** | CAS 5943-30-6 | SCBT.
- ACS Publications. (2025). Di-tert-butyl Disulfide as a Replacement for Hydrogen Sulfide in the Atomic Layer Deposition of Two-Dimensional Molybdenum Disulfide | Chemistry of Materials.
- University College Cork. (2025). Di-tert-butyl Disulfide as a Replacement for Hydrogen Sulfide in the Atomic Layer Deposition of Two-Dimensional Molybdenum Disulfide.
- Benchchem. (n.d.). **tert-Butyl Sulfide and Di-tert-butyl Disulfide: Versatile Sulfur Sources in Chemical Synthesis**.
- MDPI. (n.d.). **Are Basic Substances a Key to Sustainable Pest and Disease Management in Agriculture? An Open Field Perspective**.
- Biosynth. (n.d.). **Disulfide Rich Peptides (DSRs) valuable tool for drug discovery and diagnostics**.
- Journal of the American Chemical Society. (n.d.). **Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines**.
- Google Patents. (2017). WO2017137975A1 - The combined administration of a penetration agent and a sulfur containing compound to plants.
- UMass Amherst. (2016). Pest Management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. di-sec-butyl disulfide, 5943-30-6 [thegoodsentscompany.com]
- 6. CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide - Google Patents [patents.google.com]
- 7. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]
- 8. nbinno.com [nbino.com]
- 9. Disulfide Rich Peptides (DSRs) valuable tool for drug discovery and diagnostics [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemneo.com [chemneo.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2017137975A1 - The combined administration of a penetration agent and a sulfur containing compound to plants - Google Patents [patents.google.com]
- 15. Pest Management [umass.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.ucc.ie [research.ucc.ie]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Guide to the Applications and Limitations of Sec-Butyl Disulfide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146182#literature-review-of-sec-butyl-disulfide-applications-and-limitations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com